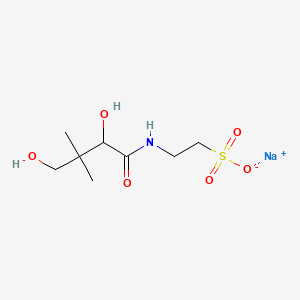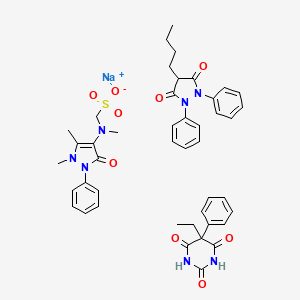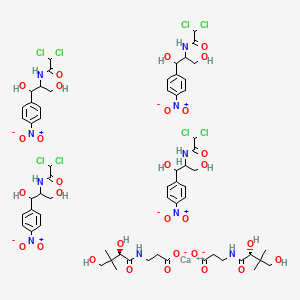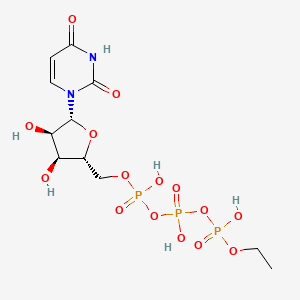
4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-methoxynaphthalen-2-yl)butan-2-ol is a member of naphthalenes.
Applications De Recherche Scientifique
Metabolic Pathway Analysis
Matsumoto et al. (2019) explored the metabolic pathway of the prodrug nabumetone, which transforms into its active metabolite through a process involving 4-(6-methoxynaphthalen-2-yl)butan-2-ol. This research highlights the role of non-cytochrome P450 enzymes in the activation pathway of nabumetone, demonstrating its significance in pharmaceutical metabolism (Matsumoto et al., 2019).
Fluorogenic Labeling in Chromatography
Gatti et al. (1990) utilized a derivative of 4-(6-methoxynaphthalen-2-yl)butan-2-ol as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the detection of biologically important thiols. This method demonstrates the compound's potential in enhancing detection sensitivity in analytical chemistry (Gatti et al., 1990).
Anti-inflammatory Compound Development
A study by Goudie et al. (1978) investigated a series of compounds related to 4-(6-methoxynaphthalen-2-yl)butan-2-ol, revealing their potential as anti-inflammatory agents. This research indicates the compound's value in developing new pharmaceuticals for inflammation treatment (Goudie et al., 1978).
Vibrational Spectral Analysis
Govindasamy and Gunasekaran (2015) conducted a detailed vibrational spectral analysis of 4-(6-methoxynaphthalen-2-yl)butan-2-ol. Their work contributes to understanding the molecular structure and properties of this compound, providing valuable data for further research in materials science and spectroscopy (Govindasamy & Gunasekaran, 2015).
Selective Binding and Activity at Sigma Receptors
Research by Berardi et al. (2005) on derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl, which relate closely to 4-(6-methoxynaphthalen-2-yl)butan-2-ol, revealed insights into selective binding and activity at sigma receptors. This study is significant for neuropharmacology and drug discovery in targeting sigma receptors (Berardi et al., 2005).
Propriétés
Numéro CAS |
65726-26-3 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
(2S)-4-(6-methoxynaphthalen-2-yl)butan-2-ol |
InChI |
InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3/t11-/m0/s1 |
Clé InChI |
JNVOSYBERVWSGY-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES canonique |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260955.png)



![sodium;3-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B1260960.png)


![sodium;(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1260967.png)
![Sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1260968.png)


![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)
